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molecular formula C12H8ClN3 B8804436 3-(4-Aminophenyl)-5-chloroisonicotinonitrile CAS No. 886457-32-5

3-(4-Aminophenyl)-5-chloroisonicotinonitrile

Cat. No. B8804436
M. Wt: 229.66 g/mol
InChI Key: QLXSUZUTGXJMSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07812166B2

Procedure details

The product from Example 1B (3 g, 17.3 mmol), 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylamine (4.18 g, 19 mmol), PdCl2dppf.CH2Cl2 (300 mg), and Na2CO3 (4.5 g) were combined in DMF (25 mL) and water (10 mL). The mixture was degassed with nitrogen and heated to 85° C. overnight The mixture was allowed to cool to room temperature and partitioned between water and ethyl acetate. The organic layer was dried (Na2SO4), filtered, and the filtrate was concentrated under reduced pressure. The residue was purified via silica gel chromatography eluting with hexanes:ethyl acetate (1:1) to provide 1.4 g of the title compound. 1H NMR (300 MHz, DMSO-D6) δ ppm 5.67 (s, 2H) 6.70 (d, J=8.48 Hz, 2H) 7.40 (d, J=8.82 Hz, 2H) 8.76 (s, 1H) 8.79 (s, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.18 g
Type
reactant
Reaction Step Two
[Compound]
Name
PdCl2dppf
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mg
Type
reactant
Reaction Step Four
Quantity
4.5 g
Type
reactant
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Six
Name
Quantity
10 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:9]=[N:8][CH:7]=[C:6]([Cl:10])[C:3]=1[C:4]#[N:5].CC1(C)C(C)(C)OB([C:19]2[CH:24]=[CH:23][C:22]([NH2:25])=[CH:21][CH:20]=2)O1.C(Cl)Cl.C([O-])([O-])=O.[Na+].[Na+]>CN(C=O)C.O>[NH2:25][C:22]1[CH:23]=[CH:24][C:19]([C:2]2[CH:9]=[N:8][CH:7]=[C:6]([Cl:10])[C:3]=2[C:4]#[N:5])=[CH:20][CH:21]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=C(C#N)C(=CN=C1)Cl
Step Two
Name
Quantity
4.18 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=CC=C(C=C1)N)C
Step Three
Name
PdCl2dppf
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
300 mg
Type
reactant
Smiles
C(Cl)Cl
Step Five
Name
Quantity
4.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Six
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Step Seven
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was degassed with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
partitioned between water and ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified via silica gel chromatography
WASH
Type
WASH
Details
eluting with hexanes:ethyl acetate (1:1)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C1=C(C#N)C(=CN=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: CALCULATEDPERCENTYIELD 35.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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